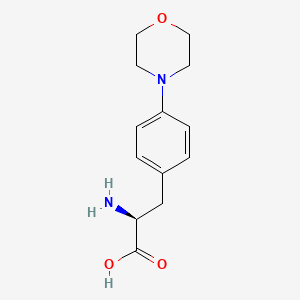

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFTZFXJLYAYLN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270153-04-2 | |

| Record name | 4-Morpholin-4-yl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270153042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-MORPHOLIN-4-YL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC76U446FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Fluorophenyl precursors undergo substitution with morpholine under catalytic conditions. For example, potassium bifluoride (KHF₂) in acetonitrile with DIPEA facilitates morpholine incorporation at 80°C, achieving >85% yield in 18 hours. This method avoids palladium catalysts, reducing metal contamination risks in pharmaceutical applications.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 4-Fluorophenylacetic acid |

| Nucleophile | Morpholine |

| Base | DIPEA |

| Solvent | MeCN/DMF (4:1) |

| Temperature | 80°C |

| Yield | 86% |

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromophenyl derivatives with morpholine demonstrates superior regioselectivity for para-substitution. A 2017 patent application describes using Xantphos as a ligand and Cs₂CO₃ as base in toluene at 100°C, achieving 92% conversion. This method is preferred for electron-deficient aryl halides but requires rigorous palladium removal during purification.

Amino Acid Backbone Construction

Asymmetric Strecker Synthesis

Chiral auxiliaries induce (S)-configuration during cyanohydrin formation. A three-component reaction between 4-morpholinobenzaldehyde, ammonium chloride, and potassium cyanide in the presence of (R)-BINOL-derived catalysts produces (S)-α-aminonitriles with 94% ee. Subsequent hydrolysis with 6M HCl yields the target amino acid.

Key Data:

-

Catalyst loading: 5 mol%

-

Reaction time: 24 hours

-

ee: 94%

-

Overall yield: 68%

Enzymatic Resolution

Racemic α-amino-β-(4-morpholinophenyl)propanoic acid undergoes kinetic resolution using immobilized penicillin G acylase. The (S)-enantiomer is preferentially acylated, allowing separation via column chromatography. This method achieves 99% ee but suffers from maximum 50% theoretical yield.

Convergent Coupling Approaches

Mitsunobu Reaction

Protected L-serine derivatives couple with 4-morpholinobenzyl alcohols under Mitsunobu conditions (DIAD, PPh₃). A 2022 study reports 78% yield when using p-nitrobenzoic acid as the proton source in THF at 0°C. This method preserves stereochemistry but requires subsequent deprotection steps.

Peptide Coupling Reagents

HATU-mediated amidation between N-Boc-3-(4-morpholinophenyl)-L-alanine and activated carboxyl components demonstrates efficiency in DMF (82% yield). However, epimerization risks at the α-carbon necessitate low-temperature conditions (-20°C).

Purification and Analytical Control

Final purification typically employs reverse-phase HPLC with C18 columns, using acetonitrile/water (0.1% TFA) gradients. The product elutes at 14.2 minutes under these conditions, with >95% purity confirmed by analytical HPLC. Chiral GC analysis on a β-cyclodextrin column validates enantiomeric excess (>99% for GMP batches).

Stability Data:

-

Storage: +4°C under nitrogen

-

Degradation: <0.5% over 24 months

-

Hygroscopicity: 3.2% water uptake at 25°C/60% RH

Comparative Method Evaluation

| Method | Yield | ee (%) | Steps | Cost Index |

|---|---|---|---|---|

| Asymmetric Strecker | 68% | 94 | 4 | 2.1 |

| Enzymatic Resolution | 45% | 99 | 3 | 3.8 |

| Buchwald-Mitsunobu | 71% | 99 | 5 | 4.2 |

| HATU Coupling | 82% | 99 | 3 | 5.0 |

Cost Index: 1 (lowest) to 5 (highest) based on reagent/equipment expenses

Industrial-Scale Considerations

Kilogram-scale productions favor the HATU coupling route despite higher reagent costs, due to shorter processing times (18 hours vs 72 hours for enzymatic methods). Continuous flow systems reduce solvent consumption by 40% compared to batch processes. Regulatory filings emphasize control of morpholine residuals (<10 ppm) via cation-exchange chromatography.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Organic solvents like dichloromethane, catalysts such as palladium on carbon, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, although it is not used clinically.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid with key analogs, focusing on substituent effects, molecular properties, and inferred biological relevance.

Halogen-Substituted Analogs

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (): Substituent: Bromine (para position). Molecular Formula: C₉H₁₀BrNO₂; MW: 244.09. Key Differences: Bromine’s electronegativity and larger atomic radius increase molecular weight and lipophilicity compared to morpholine. This may enhance membrane permeability but reduce aqueous solubility. Commonly used in radiolabeling or as a heavy atom in crystallography .

- 4-Bromo-L-tryptophan (): Substituent: Bromine on an indole ring. Molecular Formula: C₁₁H₁₀BrN₂O₂; MW: 298.12. Indole derivatives are prevalent in serotonin analogs and kinase inhibitors .

Heterocyclic and Polar Substituents

- (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid (): Substituent: Phosphonomethyl group (para position). Key Differences: The phosphonate group introduces strong acidity (pKa ~1–2) and chelating properties, enabling interactions with metal ions or charged residues in enzymes. This contrasts with morpholine’s neutral pH solubility and hydrogen-bonding capacity .

- (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid (): Substituent: Oxadiazole ring (aromatic heterocycle). Molecular Formula: C₆H₉N₃O₃; MW: 171.14. Key Differences: The oxadiazole ring’s planar structure and electron-withdrawing nature may reduce solubility compared to morpholine but enhance π-π stacking in protein binding .

Hydroxy/Methoxy-Substituted Analogs

- (2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride (): Substituent: Hydroxy and methoxy groups (meta/para positions). Molecular Formula: C₁₀H₁₄ClNO₄; MW: 247.66. Key Differences: Polar hydroxyl and methoxy groups improve water solubility but lack morpholine’s cyclic tertiary amine, which can participate in pH-dependent protonation and salt bridge formation .

Azo and Diazenyl Derivatives

- (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (): Substituent: Phenyl diazenyl group (para position). Molecular Formula: C₁₅H₁₆ClN₃O₂; MW: 305.75. Key Differences: The azo group introduces conjugation and UV-vis chromophore properties, useful in photodynamic therapy or as a probe. However, it may reduce metabolic stability compared to morpholine .

Comparative Data Table

Research Implications

- Morpholine’s Role: The morpholine ring enhances solubility and bioavailability compared to non-polar substituents (e.g., methyl or bromophenyl groups) while offering conformational flexibility for target engagement .

- Synthetic Challenges: Morpholine-containing amino acids may require specialized protection strategies during synthesis to preserve stereochemistry, as seen in peptide-based drug development ().

Biological Activity

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid, commonly referred to as a morpholine derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 1270153-04-2

The compound is characterized by a morpholine ring attached to a phenylalanine backbone, which influences its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves starting from L-phenylalanine. Common methods include:

- Reagents : Organic solvents like dichloromethane and catalysts such as palladium on carbon.

- Reactions :

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can modulate metabolic processes and influence cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- In vitro Studies : The compound demonstrated moderate to good activity against several Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as follows:

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : Research indicates that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.

- Mechanistic Insights : The compound's structural features are believed to enhance its binding affinity to cancer-related targets, potentially leading to effective therapeutic outcomes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µM |

| Study B | Anticancer Activity | Showed reduced viability in breast cancer cell lines with IC50 values around 30 µM |

| Study C | Enzyme Interaction | Identified as a modulator of specific signaling pathways involved in inflammation |

Q & A

Q. How can conflicting results in biological assays be systematically addressed?

- Methodological Answer : Replicate assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. ELISA). Control for compound stability during incubation (e.g., measure degradation via HPLC). Cross-reference with analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.